An In-depth Technical Guide to 2-Benzoylthiophene: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Benzoylthiophene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzoylthiophene, a key building block in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.
Chemical Structure and Identification
2-Benzoylthiophene is an aromatic ketone consisting of a thiophene ring substituted at the 2-position with a benzoyl group.[1]
| Identifier | Value |
| IUPAC Name | phenyl(thiophen-2-yl)methanone |
| Synonyms | Phenyl 2-thienyl ketone, 2-Thienyl phenyl ketone[1] |
| CAS Number | 135-00-2 |
| Molecular Formula | C₁₁H₈OS |
| Molecular Weight | 188.25 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CS2[1] |
| InChI Key | DWYFUJJWTRPARQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
2-Benzoylthiophene is typically a yellow to light brown crystalline solid at room temperature.[1][2] It is stable under normal conditions but may react with strong oxidizing agents.[3]
| Property | Value | Source |
| Appearance | Light yellow to amber to dark green crystalline powder | [2][4] |
| Melting Point | 55-58 °C | [2][4][5] |
| Boiling Point | 300 °C | [2][4][5] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |
| Flash Point | ~137 °C | [3] |
| Density (estimate) | 1.2061 g/cm³ | [4] |
| Refractive Index (estimate) | 1.6181 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Benzoylthiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 2-Benzoylthiophene.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.88 | d | 6.9 | 2H | H-ortho (Benzoyl) |
| 7.73 | d | 4.6 | 1H | H-5 (Thiophene) |
| 7.66-7.65 | m | - | 1H | H-3 (Thiophene) |
| 7.60 | t | 7.3 | 1H | H-para (Benzoyl) |
| 7.50 | t | 7.8 | 2H | H-meta (Benzoyl) |
| 7.18-7.16 | m | - | 1H | H-4 (Thiophene) |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 188.2 | C=O (Carbonyl) |
| 143.6 | C-2 (Thiophene) |
| 138.1 | C-ipso (Benzoyl) |
| 134.7 | C-5 (Thiophene) |
| 134.1 | C-3 (Thiophene) |
| 132.2 | C-para (Benzoyl) |
| 129.1 | C-ortho (Benzoyl) |
| 128.3 | C-meta (Benzoyl) |
| 127.9 | C-4 (Thiophene) |
Experimental Protocol: NMR Analysis
A standardized protocol for NMR analysis ensures data consistency.
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Sample Preparation :
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For ¹H NMR, dissolve 5-10 mg of 2-Benzoylthiophene in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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For ¹³C NMR, dissolve 20-50 mg of the compound in the same amount of solvent.
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Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.
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-
Instrumentation and Acquisition :
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Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
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¹H NMR : A standard single-pulse experiment is used with chemical shifts referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
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¹³C NMR : A proton-decoupled pulse sequence is employed with chemical shifts referenced to the solvent peak of CDCl₃ at 77.16 ppm.
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Synthesis of 2-Benzoylthiophene
The most common method for synthesizing 2-Benzoylthiophene is the Friedel-Crafts acylation of thiophene with benzoyl chloride using a Lewis acid catalyst. This reaction proceeds via electrophilic aromatic substitution, with a preference for acylation at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich thiophene ring.
Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.
Experimental Protocol: Synthesis of 2-Benzoylthiophene
This protocol outlines a standard laboratory procedure for the synthesis of 2-Benzoylthiophene.
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Reaction Setup :
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add thiophene (0.1 mol, 8.4 g) and a suitable solvent such as dichloromethane or carbon disulfide.
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Cool the flask in an ice bath to 0-5 °C.
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-
Catalyst Addition :
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Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (0.11 mol, 14.7 g), to the stirred solution.
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-
Acylating Agent Addition :
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Add benzoyl chloride (0.1 mol, 14.1 g) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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-
Reaction :
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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-
Work-up :
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Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
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-
Purification :
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent by rotary evaporation.
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The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure 2-Benzoylthiophene.
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Caption: General experimental workflow for the synthesis of 2-Benzoylthiophene.
Applications
2-Benzoylthiophene is a versatile intermediate with applications in several fields:
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Pharmaceuticals : The thiophene nucleus is a privileged scaffold in medicinal chemistry. 2-Benzoylthiophene serves as a precursor for the synthesis of various biologically active molecules with potential therapeutic applications.[2]
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Organic Synthesis : It is a valuable building block for the creation of more complex molecules due to the reactivity of both the thiophene ring and the carbonyl group.[2]
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Materials Science : Its photochemical properties make it suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent dyes.[2]
Chemical Reactivity
The chemical reactivity of 2-Benzoylthiophene is characterized by the interplay of the electron-rich thiophene ring and the electrophilic carbonyl group.
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Electrophilic Aromatic Substitution : The thiophene ring can undergo further electrophilic substitution reactions, with the position of substitution influenced by the directing effects of the benzoyl group.
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Carbonyl Group Reactions : The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine.
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Photochemical Reactions : 2-Benzoylthiophene exhibits interesting photochemical properties, including photocycloaddition reactions.[1]
This guide provides foundational knowledge for researchers working with 2-Benzoylthiophene. For specific applications, further investigation into its reactivity and handling is recommended.
